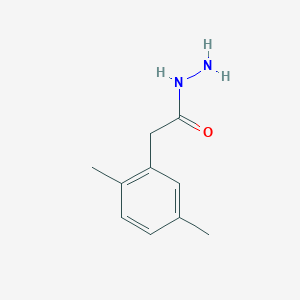

2-(2,5-Dimethylphenyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

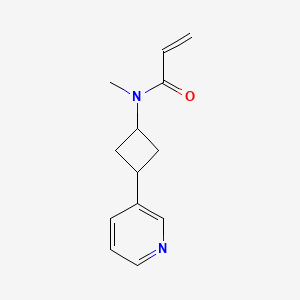

“2-(2,5-Dimethylphenyl)acetohydrazide” is a chemical compound with the molecular formula C10H14N2O . It is used in various fields of research and has been mentioned in several scientific publications .

Synthesis Analysis

The synthesis of compounds similar to “2-(2,5-Dimethylphenyl)acetohydrazide” has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylphenyl)acetohydrazide” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 194.105527694 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dimethylphenyl)acetohydrazide” include a molecular weight of 194.23 g/mol, a topological polar surface area of 64.4 Ų, and a complexity of 197 .

Aplicaciones Científicas De Investigación

Green Synthesis and Anticancer Activity

One significant application of related compounds involves the green synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones, which have shown promising anticancer activity. For instance, the reaction of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various carbonyl compounds under solvent-free conditions has yielded new derivatives with good to excellent yields. These compounds were evaluated for their anticancer potential against HepG2 cell lines, demonstrating significant activity for some compounds. Molecular docking further supported their potential as DYRK1A inhibitors, indicating their relevance in anticancer research (Gomha et al., 2020).

Photoreleasable Protecting Group for Carboxylic Acids

In the realm of organic synthesis, 2,5-dimethylphenacyl, a chromophore related to the query compound, has been introduced as a new photoreleasable protecting group for carboxylic acids. This approach involves direct photolysis of 2,5-dimethylphenacyl esters, leading to almost quantitative yields of the corresponding carboxylic acids. This method, which is based on efficient intramolecular hydrogen abstraction, eliminates the need for a photosensitizer, highlighting a novel application in synthetic chemistry (Klan et al., 2000).

Antimicrobial Activity of Novel Compounds

The synthesis of novel compounds using 2-(2,5-Dimethylphenyl)acetohydrazide or similar structures has also been explored for antimicrobial applications. For example, the development of novel phthalazinone derivatives from acetic acid hydrazide has been reported, with some of these compounds showing significant antibacterial activities in vitro. This demonstrates the compound's utility as a precursor in synthesizing heterocycles with potential biological applications (Fatehia & Mohamed, 2010).

Nonlinear Optical Properties

Furthermore, compounds derived from or related to 2-(2,5-Dimethylphenyl)acetohydrazide have been studied for their nonlinear optical properties. Research in this area has focused on synthesizing hydrazones and exploring their third-order nonlinear optical properties, indicating their potential applications in optical device technologies such as optical limiters and switches. The study of these properties is crucial for advancing materials science, particularly in developing new materials for photonics and optoelectronics (Naseema et al., 2010).

Direcciones Futuras

The future directions for “2-(2,5-Dimethylphenyl)acetohydrazide” could involve further exploration of its potential biological activities. Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that “2-(2,5-Dimethylphenyl)acetohydrazide” may also have unexplored therapeutic potentials .

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATNUXSXROWIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)

![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)

![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)

![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)

![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)

![benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2844459.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)